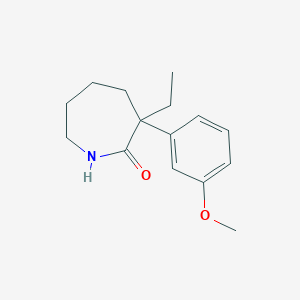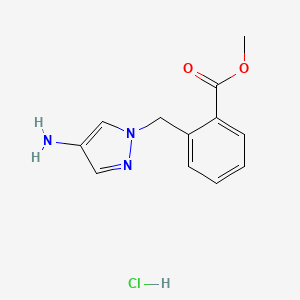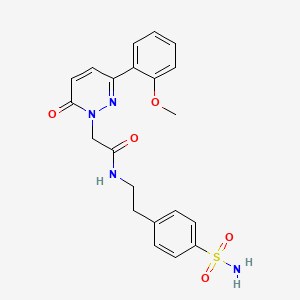
2-Methoxy-2,4,4-trimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2,4,4-trimethylpentane, also known as Methyl 1,1,3,3-tetramethylbutyl ether and Methyl tert-octyl ether, is an organic compound with the molecular formula C9H20O . It has a molecular weight of 144.2545 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-2,4,4-trimethylpentane can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds in the molecule .Physical And Chemical Properties Analysis
2-Methoxy-2,4,4-trimethylpentane has a molecular weight of 144.2545 . The enthalpy of vaporization is 45.3 kJ/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
“2-Methoxy-2,4,4-trimethylpentane” has the molecular formula C9H20O and a molecular weight of 144.2545 . It’s also known by other names such as “Methyl 1,1,3,3-tetramethylbutyl ether”, “Methyl tert-octyl ether”, and "Pentane, 2-methoxy-2,4,4-trimethyl-" .
Phase Change Data
The phase change data of “2-Methoxy-2,4,4-trimethylpentane” has been studied. The enthalpy of vaporization (ΔvapH°) is 45.3 kJ/mol . This information is crucial in understanding the energy changes that occur during phase transitions.
Use in Ternary Mixtures
“2-Methoxy-2,4,4-trimethylpentane” has been used in the compositional analysis of ternary mixtures . This application is important in the field of physical chemistry, where understanding the behavior of mixtures is key to many industrial processes.
Gasoline Oxygenate
“2-Methoxy-2,4,4-trimethylpentane” has been proposed as a novel gasoline oxygenate . Oxygenates are added to gasoline to increase its oxygen content, which can lead to more complete combustion and reduced emissions of pollutants.
Use in Vapor-Liquid Equilibrium Studies
The vapor-liquid equilibrium of “2-Methoxy-2,4,4-trimethylpentane” has been studied . Such studies are important in the design and operation of equipment for distillation, a common separation process in the chemical industry.
Use in Thermochemical Data Estimation
The thermochemical data of “2-Methoxy-2,4,4-trimethylpentane” has been used to improve the estimation of standard enthalpies of formation and enthalpies of vaporization of alkyl ethers . This information is crucial in various fields, including combustion chemistry and environmental science.
Safety and Hazards
While specific safety and hazard information for 2-Methoxy-2,4,4-trimethylpentane is not available, similar compounds such as 2,2,4-Trimethylpentane are known to be highly flammable and may be fatal if swallowed and enters airways. They can cause skin irritation and may cause drowsiness or dizziness .
Eigenschaften
IUPAC Name |
2-methoxy-2,4,4-trimethylpentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2,3)7-9(4,5)10-6/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZVAPMTXDXWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319426 |
Source


|
| Record name | 2-Methoxy-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2,4,4-trimethylpentane | |
CAS RN |
62108-41-2 |
Source


|
| Record name | 2-Methoxy-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)
![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)

![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)

![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)


